Bienvenue dans la boutique en ligne BenchChem!

2-(5-Methyl-1H-pyrazol-1-yl)benzo[d]thiazole

Physicochemical profiling Lipophilicity Drug-likeness

2-(5-Methyl-1H-pyrazol-1-yl)benzo[d]thiazole is a heterocyclic hybrid that fuses a benzothiazole nucleus with a 5-methylpyrazole moiety at the N-1 position. This specific substitution pattern distinguishes it from a cluster of closely related pyrazole-benzothiazole regioisomers and methyl-positional isomers that are frequently sold under similar names.

Molecular Formula C11H9N3S
Molecular Weight 215.28 g/mol
CAS No. 122500-80-5
Cat. No. B055085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Methyl-1H-pyrazol-1-yl)benzo[d]thiazole
CAS122500-80-5
SynonymsBenzothiazole, 2-(5-methyl-1H-pyrazol-1-yl)- (9CI)
Molecular FormulaC11H9N3S
Molecular Weight215.28 g/mol
Structural Identifiers
SMILESCC1=CC=NN1C2=NC3=CC=CC=C3S2
InChIInChI=1S/C11H9N3S/c1-8-6-7-12-14(8)11-13-9-4-2-3-5-10(9)15-11/h2-7H,1H3
InChIKeyYTZWLVAXZJMVEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Methyl-1H-pyrazol-1-yl)benzo[d]thiazole (CAS 122500-80-5) – Core Scaffold Identity and Physicochemical Baseline for Procurement Decisions


2-(5-Methyl-1H-pyrazol-1-yl)benzo[d]thiazole is a heterocyclic hybrid that fuses a benzothiazole nucleus with a 5-methylpyrazole moiety at the N-1 position. This specific substitution pattern distinguishes it from a cluster of closely related pyrazole-benzothiazole regioisomers and methyl-positional isomers that are frequently sold under similar names. Authoritative database entries confirm its molecular formula as C₁₁H₉N₃S, a molecular weight of 215.27 g·mol⁻¹, a computed LogP of 2.79, and a topological polar surface area (TPSA) of 58.95 Ų . Commercial availability is primarily through laboratory-scale chemical suppliers offering purity grades from 95% to ≥98% (HPLC) . The scaffold is structurally embedded in the broader patent class of pyrazolylbenzothiazole derivatives claimed as therapeutic agents with anti-proliferative, anti-inflammatory, and anti-angiogenic properties, most notably in US 8,754,233 B2 . These three sources together provide the minimal identity, purity, and patent-context baseline needed to differentiate this compound from unlicensed or ambiguous catalog entries.

Why 2-(5-Methyl-1H-pyrazol-1-yl)benzo[d]thiazole Cannot Be Interchanged with Closest Analogs – Structural, Physicochemical, and Pharmacophoric Differentiation


Even within the narrow family of N-pyrazolylbenzothiazoles, the position and presence of the methyl group create measurable differences that can alter downstream performance in synthesis, assay, and formulation workflows. The unsubstituted analog 2-(1H-pyrazol-1-yl)benzo[d]thiazole lacks the methyl group entirely, resulting in a lower computed LogP (2.48 vs. 2.79) and identical TPSA, meaning the methylated scaffold offers enhanced lipophilicity without sacrificing polar surface area . More critically, the 3-methyl regioisomer 2-(3-methyl-1H-pyrazol-1-yl)benzo[d]thiazole places the methyl group at the pyrazole C-3 position rather than C-5, altering the electronic environment and steric profile of the heterocycle while retaining the same molecular formula and mass . In the context of the US 8,754,233 patent family, pyrazolylbenzothiazole derivatives are defined by specific substitution vectors that directly influence kinase inhibitory and anti-proliferative profiles; swapping a 5-methyl for a 3-methyl or unsubstituted analog introduces a different pharmacophoric geometry that is untested in the same assay systems . For procurement, these structural nuances mean that generic substitution carries the risk of obtaining a compound with different LogP, different binding-site complementarity, and an undocumented regulatory and purity trail.

Quantitative Evidence Guide for 2-(5-Methyl-1H-pyrazol-1-yl)benzo[d]thiazole (CAS 122500-80-5) – Head-to-Head Comparator Data for Scientific Selection


Lipophilicity Differentiation: Computed LogP of the 5-Methyl Derivative Versus the Unsubstituted N-Pyrazolylbenzothiazole

The 5-methyl substitution on the pyrazole ring increases the computed octanol-water partition coefficient (LogP) by approximately 0.31 log units relative to the unsubstituted 2-(1H-pyrazol-1-yl)benzo[d]thiazole, consistent with the addition of a single methyl group to the heterocyclic core. This difference is accompanied by an unchanged topological polar surface area (TPSA = 58.95 Ų), indicating that lipophilicity is gained without sacrificing hydrogen-bonding capacity. Both values are drawn from the same computational pipeline (Chemsrc database), ensuring methodological comparability . No experimental LogP data are currently available for either compound in the public domain; the comparison therefore rests on consistently computed descriptors.

Physicochemical profiling Lipophilicity Drug-likeness Scaffold optimization

Polar Surface Area Parity: TPSA Equivalence Between the 5-Methyl Derivative and Its Unsubstituted Analog

Both 2-(5-methyl-1H-pyrazol-1-yl)benzo[d]thiazole and its unsubstituted analog share an identical computed topological polar surface area of 58.95 Ų, as reported by the Chemsrc database . This TPSA value falls well below the commonly cited threshold of 140 Ų for oral bioavailability, suggesting that both scaffolds possess favorable passive absorption characteristics. The parity in TPSA indicates that the methyl group addition does not introduce additional hydrogen-bond donors or acceptors, and that the differentiated LogP (see Evidence_Items[0]) arises solely from increased hydrophobic surface area rather than from altered hydrogen-bonding pharmacophore features.

Drug-likeness Polar surface area Physicochemical profiling Bioavailability prediction

Purity Grading Advantage: NLT 98% HPLC Specification Versus Typical 95% Catalog Grade Among Analog Suppliers

Synblock supplies 2-(5-methyl-1H-pyrazol-1-yl)-1,3-benzothiazole under catalog NB20505 with a documented purity specification of NLT (Not Less Than) 98%, supported by provision of HPLC, NMR, and LC-MS documentation . In contrast, the broad-market catalog grade for the 3-methyl regioisomer (CAS 122500-79-2) and for the target compound itself from alternative vendors is routinely listed at 95% . The 3-percentage-point purity differential represents a meaningful reduction in total impurity burden—from ≤50,000 ppm at 95% to ≤20,000 ppm at 98%—which can directly influence the reliability of dose-response curves, crystallization trials, and biological assay reproducibility.

Analytical quality Purity specification Procurement HPLC

Kinase-Inhibitor Scaffold Classification: N-1 Pyrazolylbenzothiazole as a Defined Pharmacophore in the US 8,754,233 Patent Family

The 2-(5-methyl-1H-pyrazol-1-yl)benzo[d]thiazole scaffold maps directly onto Formula (I) of US Patent 8,754,233 B2, which claims pyrazolylbenzothiazole derivatives as therapeutic agents possessing anti-proliferative, anti-inflammatory, and anti-angiogenic activities . In the BindingDB entries derived from this patent, closely related analogs such as 4-(5-fluoro-benzothiazol-2-yl)-5-methyl-2H-pyrazol-3-ylamine demonstrate IC₅₀ values of 40 nM against integrin-linked kinase (ILK), establishing that the 5-methyl-pyrazole-benzothiazole substitution pattern is compatible with low-nanomolar target engagement . While the specific target compound (CAS 122500-80-5) lacks the 3-amino group present in the most potent patent examples, its core connectivity—benzothiazole C-2 linked to pyrazole N-1 with a 5-methyl substituent—recapitulates the same scaffold topology that is productive for kinase inhibition in the broader patent SAR. No direct IC₅₀ data exist for the unsubstituted or 3-methyl analogs within the same patent series, which prohibits quantitative potency comparison at this time; the inference is therefore class-level and explicitly noted as such.

Kinase inhibition Anti-proliferative Patent scaffold Drug discovery

Recommended Research and Industrial Application Scenarios for 2-(5-Methyl-1H-pyrazol-1-yl)benzo[d]thiazole (CAS 122500-80-5)


Kinase-Focused Library Design and Analog Synthesis

The scaffold's direct mapping to Formula (I) of the US 8,754,233 patent family—which claims pyrazolylbenzothiazoles with anti-proliferative activity—makes this compound a validated starting point for building focused kinase-inhibitor libraries. Researchers can elaborate the benzothiazole ring (e.g., at the 5- or 6-position) and install the 3-amino group on the pyrazole to access analogs within the most potent SAR region of the patent . The NLT 98% purity grade from Synblock minimizes purification cycles before subsequent functionalization, improving synthetic throughput in parallel library synthesis .

Physicochemical Property Optimization Studies

With a computed LogP of 2.79 and TPSA of 58.95 Ų, this compound occupies a favorable region of drug-like chemical space—lipophilic enough for membrane permeability yet below the TPSA threshold associated with poor oral absorption . The 0.31 LogP differential over the unsubstituted analog offers a defined chemical probe for structure-property relationship studies that isolate the effect of pyrazole methylation on solubility, permeability, and metabolic stability without altering hydrogen-bonding capacity.

High-Assurance Procurement for Sensitive Biochemical Assays

When moving from primary screening to dose-response validation (e.g., IC₅₀ determination, SPR binding assays, or co-crystallization trials), the availability of a catalog batch at ≥98% purity with supporting HPLC, NMR, and LC-MS documentation enables procurement with a defined and lower impurity ceiling relative to 95% grades . The certified analytical documentation also supports regulatory-quality record-keeping in CRO and pharmaceutical laboratory environments.

Regioisomer-Controlled Negative Control Experiments

The 3-methyl regioisomer (CAS 122500-79-2) shares identical molecular formula and mass but places the methyl group at a different pyrazole position, while the 5-methyl-3-yl regioisomer (CAS 43193-09-5) alters the benzothiazole-pyrazole connectivity . This cluster of isomers allows the 5-methyl-1-yl compound to serve as a defined test article in SAR-by-catalog experiments, where isomeric controls are used to confirm that observed biological activity depends specifically on the 5-methyl-N-1 connectivity rather than on non-specific physicochemical properties.

Quote Request

Request a Quote for 2-(5-Methyl-1H-pyrazol-1-yl)benzo[d]thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.